REACTION_SMILES
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[CH2:36]([Cl:37])[Cl:38].[CH3:22][CH2:23][N:24]([CH2:25][CH3:26])[CH2:27][CH3:28].[CH:39]([Cl:40])([Cl:41])[Cl:42].[Cl:1][C:2]([O:3][CH2:4][CH:5]([CH3:6])[CH3:7])=[O:8].[Cl:9][c:10]1[c:11]([C:12](=[O:13])[OH:14])[cH:15][c:16]([N+:19](=[O:20])[O-:21])[cH:17][cH:18]1.[NH2:29][CH:30]1[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]1>>[Cl:9][c:10]1[c:11]([C:12](=[O:14])[NH:29][CH:30]2[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]2)[cH:15][c:16]([N+:19](=[O:20])[O-:21])[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)COC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc([N+](=O)[O-])ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCCCC1
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Name
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Type
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product
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Smiles
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O=C(NC1CCCCC1)c1cc([N+](=O)[O-])ccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |